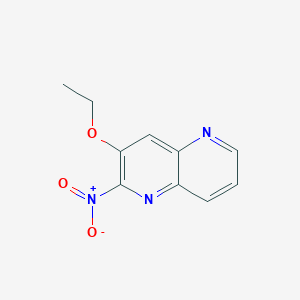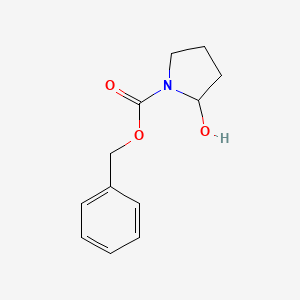
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride is an organic compound known for its unique chemical structure and properties This compound is typically found as a white to pale yellow solid in its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride involves multiple steps, typically requiring advanced organic synthesis techniquesThe final step involves the methylation of the nitrogen atoms and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl[(1-methylazetidin-3-yl)methyl]amine: This compound shares a similar azetidine ring structure but differs in its substitution pattern.
MethylTetrazine-amine HCl salt: Another compound with a similar nitrogen-containing ring structure but with different functional groups.
Uniqueness
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride stands out due to its unique combination of the azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H22ClN3 |
|---|---|
Poids moléculaire |
219.75 g/mol |
Nom IUPAC |
N-methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H21N3.ClH/c1-12-7-10(8-12)13(2)9-3-5-11-6-4-9;/h9-11H,3-8H2,1-2H3;1H |
Clé InChI |
XZRUDVFYXGSELQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)N(C)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B11883775.png)



![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)



![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)

![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)

